molecular formula C17H19NO2 B12822238 Ethyl 2-isopropyl-6-phenylnicotinate

Ethyl 2-isopropyl-6-phenylnicotinate

Cat. No.: B12822238
M. Wt: 269.34 g/mol
InChI Key: HQPJZMVPZZCODK-UHFFFAOYSA-N
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Description

Ethyl 2-isopropyl-6-phenylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by its unique structure, which includes an ethyl ester group, an isopropyl group, and a phenyl group attached to a nicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-isopropyl-6-phenylnicotinate typically involves the esterification of 2-isopropyl-6-phenylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control to optimize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-isopropyl-6-phenylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-isopropyl-6-phenylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

  • Ethyl 2-methyl-6-phenylnicotinate
  • Ethyl 2-ethyl-6-phenylnicotinate
  • Ethyl 2-isopropyl-6-methylnicotinate

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl 6-phenyl-2-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C17H19NO2/c1-4-20-17(19)14-10-11-15(18-16(14)12(2)3)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3

InChI Key

HQPJZMVPZZCODK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C(C)C

Origin of Product

United States

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